molecular formula C17H20N2O3 B2629073 (2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide CAS No. 356092-87-0

(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide

Cat. No. B2629073
CAS RN: 356092-87-0
M. Wt: 300.358
InChI Key: BBAVDLWWKZVIQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Mechanism of Action

If the compound is a drug or an enzyme, the mechanism of action describes how it produces its effect at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-22-16-8-7-12(10-15(16)20)9-13(11-18)17(21)19-14-5-3-2-4-6-14/h7-10,14,20H,2-6H2,1H3,(H,19,21)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAVDLWWKZVIQX-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-cyclohexyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide

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